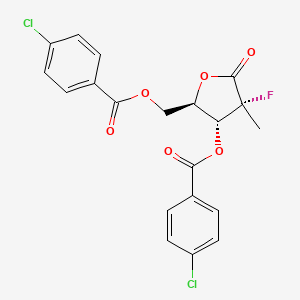

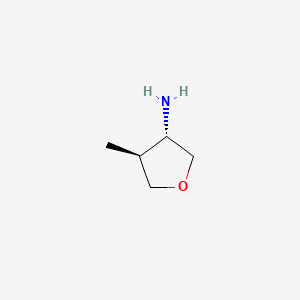

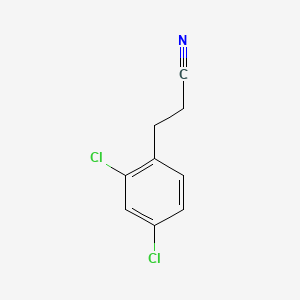

![molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0](/img/structure/B596573.png)

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H7FN2. It is also known as 3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H . This indicates that the molecule consists of a pyrrolopyridine core with a fluorine atom at the 3-position.Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.61 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Applications in Cancer Treatment and Kinase Inhibition

Cancer Treatment with Fluorinated Pyrimidines Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), play a crucial role in cancer treatment, serving over 2 million patients annually. Their utility stems from their ability to interfere with nucleic acid synthesis and dynamics, primarily targeting thymidylate synthase. Recent insights also suggest that 5-FU impacts RNA- and DNA-modifying enzymes, expanding its therapeutic reach. The evolving landscape of fluorinated pyrimidines in personalized medicine promises more precise treatment modalities, especially in cancer therapy (Gmeiner, 2020).

Kinase Inhibitors Based on Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine, a key scaffold in the design of kinase inhibitors, interacts with kinases through multiple binding modes, making it highly versatile and effective. Its adaptability is evident from its use in numerous patents, targeting a broad spectrum of kinases. The scaffold's unique binding properties, especially in the hinge region of kinases, underscore its significance in inhibitor design, offering both potency and selectivity for therapeutic interventions (Wenglowsky, 2013).

Applications in Dye, Pigment Synthesis, and Hybrid Catalysts

Diketopyrrolopyrroles in Dye and Pigment Synthesis Diketopyrrolopyrroles, known for their broad applications in pigments, solar cells, and fluorescence imaging, stand out due to their significant absorption shift and two-photon absorption cross-section enhancement. Their potential for creating high-quality pigments and materials for electronic applications highlights their importance in both scientific and industrial domains (Grzybowski & Gryko, 2015).

Hybrid Catalysts for Pyranopyrimidine Synthesis The synthesis of pyranopyrimidine structures, vital for medicinal and pharmaceutical applications, leverages hybrid catalysts for enhanced efficacy. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of complex structures, signifying their crucial role in advancing medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.

Biochemical Analysis

Biochemical Properties

The compound 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is known to interact with the M4 muscarinic acetylcholine receptor . This interaction suggests that the compound may play a role in biochemical reactions involving this receptor.

Cellular Effects

Given its interaction with the M4 muscarinic acetylcholine receptor , it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves allosteric modulation of the M4 muscarinic acetylcholine receptor . This suggests that the compound may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Given its interaction with the M4 muscarinic acetylcholine receptor , it may be involved in pathways related to this receptor.

Properties

IUPAC Name |

3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOHKJUXBQYHHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744802 |

Source

|

| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-95-0 |

Source

|

| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

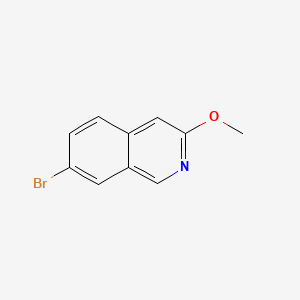

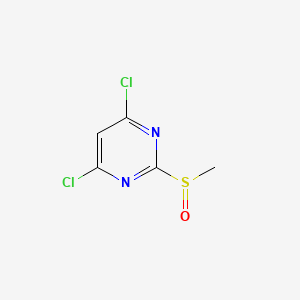

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

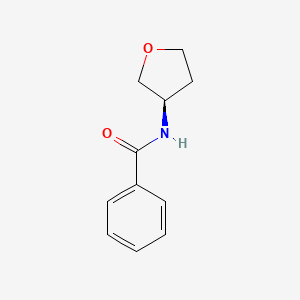

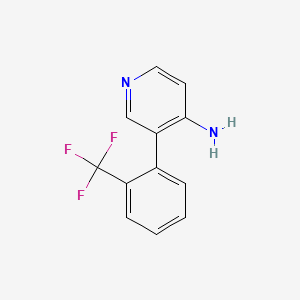

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

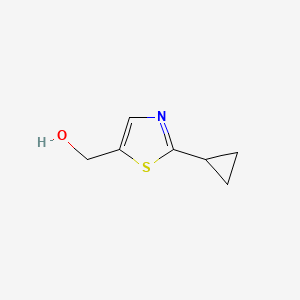

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)